N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazolo[3,4-d]pyrimidin-6-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a 3,4-difluorobenzamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidine core is a fused ring system containing nitrogen atoms, which can participate in hydrogen bonding and other interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to participate in a variety of chemical reactions. These can include substitution reactions, ring-opening reactions, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the fluorine atoms could affect its polarity and solubility, while the multiple ring systems could influence its stability and reactivity .Scientific Research Applications
Anticancer Activity
Research on similar compounds, including pyrazolo[3,4-d]pyrimidin derivatives, has shown promising anticancer activity. For instance, derivatives of pyrazolo[3,4-d]pyrimidin have been synthesized and evaluated for their antitumor activity across different cancer cell lines, revealing potent antitumor effects. This suggests that N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide could also possess significant anticancer properties, potentially acting against a variety of cancer cell lines (Kandeel et al., 2012).
Antimicrobial and Antifungal Properties
Another area of interest is the antimicrobial and antifungal properties of pyrazolo[3,4-d]pyrimidin derivatives. Studies have synthesized and tested various derivatives for their in vitro antimicrobial and anticancer activities, demonstrating that many of these compounds possess good to excellent antimicrobial activity. This suggests the potential of this compound to serve as a basis for developing new antimicrobial agents (Hafez et al., 2016).
Molecular Docking Studies
Molecular docking studies of related compounds have also been conducted to explore their potential binding mechanisms and efficacy against specific targets. For example, pyrazolo[3,4-d]pyrimidine derivatives have been studied for their binding efficiency against certain enzymes or receptors, indicating the compound's possible application in targeted therapies or as a lead compound for further drug development (Katariya et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF2N7O2/c1-11-8-18(27-20(33)12-2-7-16(24)17(25)9-12)32(30-11)22-28-19-15(21(34)29-22)10-26-31(19)14-5-3-13(23)4-6-14/h2-10H,1H3,(H,27,33)(H,28,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSMZNWPQHQJCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)F)F)C3=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF2N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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